molecular formula C24H25FN4O2S2 B2997357 2-((4-(2-(4-benzylpiperazin-1-yl)-2-oxoethyl)thiazol-2-yl)thio)-N-(4-fluorophenyl)acetamide CAS No. 941874-07-3

2-((4-(2-(4-benzylpiperazin-1-yl)-2-oxoethyl)thiazol-2-yl)thio)-N-(4-fluorophenyl)acetamide

Cat. No.: B2997357
CAS No.: 941874-07-3
M. Wt: 484.61
InChI Key: PIRYWENJGISEIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((4-(2-(4-benzylpiperazin-1-yl)-2-oxoethyl)thiazol-2-yl)thio)-N-(4-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C24H25FN4O2S2 and its molecular weight is 484.61. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[[4-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl]sulfanyl]-N-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25FN4O2S2/c25-19-6-8-20(9-7-19)26-22(30)17-33-24-27-21(16-32-24)14-23(31)29-12-10-28(11-13-29)15-18-4-2-1-3-5-18/h1-9,16H,10-15,17H2,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIRYWENJGISEIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C(=O)CC3=CSC(=N3)SCC(=O)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25FN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((4-(2-(4-benzylpiperazin-1-yl)-2-oxoethyl)thiazol-2-yl)thio)-N-(4-fluorophenyl)acetamide is a thiazole derivative that has garnered attention due to its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and therapeutic potential, along with relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C20H22ClFN3O2SC_{20}H_{22}ClFN_3O_2S, and it features a complex structure that includes a thiazole ring and a piperazine moiety, which are known to enhance biological activity.

Antitumor Activity

Research has indicated that compounds similar to this compound exhibit significant antitumor activity. For instance, derivatives containing the piperazine structure have been shown to inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines .

Anti-inflammatory Effects

Compounds with thiazole and piperazine moieties have also demonstrated anti-inflammatory properties. A study highlighted that similar thiazole derivatives could inhibit the production of pro-inflammatory cytokines in vitro, suggesting their potential use in treating inflammatory diseases .

The biological activity of this compound may be attributed to its ability to modulate various signaling pathways. For example, it has been suggested that thiazole derivatives can inhibit specific kinases involved in cell proliferation and survival, leading to reduced tumor growth and metastasis .

Case Studies

  • In vitro Studies : A study conducted on a series of thiazole derivatives demonstrated their ability to inhibit osteoclastogenesis, which is crucial for bone resorption. The compound was shown to alter mRNA expression levels of osteoclast-specific markers, effectively blocking the formation of mature osteoclasts in vitro .
  • In vivo Studies : In animal models, compounds structurally related to this compound have been reported to prevent bone loss induced by ovariectomy, highlighting their potential as therapeutic agents for osteoporosis .

Data Tables

Biological ActivityMechanismReference
AntitumorInduces apoptosis in cancer cells
Anti-inflammatoryInhibits pro-inflammatory cytokines
OsteoclastogenesisAlters mRNA expression of markers

Q & A

Q. What are the standard synthetic routes for preparing this compound, and how are intermediates characterized?

The compound is synthesized via multi-step reactions involving thiazole and piperazine derivatives. A common approach includes:

  • Step 1 : Condensation of 2-amino-4-substituted thiazole with acetonitrile in the presence of anhydrous aluminum chloride to form the thiazole-acetamide core .
  • Step 2 : Introduction of the benzylpiperazine moiety through alkylation or amidation reactions. Microwave irradiation is often employed to accelerate reaction rates compared to conventional heating .
  • Characterization : Intermediates and final products are validated using IR (to confirm carbonyl and amide groups), 1^1H NMR (to verify substituent positions), and mass spectrometry (for molecular weight confirmation) .

Q. What in vitro assays are recommended for preliminary evaluation of biological activity?

Thiazole-acetamide derivatives are typically screened for:

  • Antimicrobial activity : Using broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungal strains (e.g., C. albicans), with MIC (minimum inhibitory concentration) values calculated .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC50_{50} values .
  • Receptor binding : Radioligand displacement assays for CNS targets (e.g., dopamine D2 receptors), given structural similarity to antipsychotic agents .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR or IR) during characterization be resolved?

Contradictions in spectral data often arise from tautomerism or rotational isomerism in thiazole-piperazine hybrids. To address this:

  • Dynamic NMR : Use variable-temperature 1^1H NMR to observe coalescence of split peaks, confirming exchange processes .
  • 2D-COSY/HSQC : Resolve overlapping signals by correlating 1^1H-1^1H or 1^1H-13^{13}C couplings .
  • Computational modeling : Compare experimental IR stretches (e.g., C=O at ~1650 cm1^{-1}) with DFT-calculated vibrational spectra to validate tautomeric forms .

Q. What strategies optimize the synthesis yield of the thiazole-piperazine core?

Yield improvement focuses on:

  • Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 80% yield in 15 minutes vs. 60% in 6 hours via conventional heating) .
  • Catalyst screening : Anhydrous AlCl3_3 enhances electrophilic substitution in thiazole ring formation .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates during coupling reactions .

Q. How can computational methods predict and rationalize the compound’s mechanism of action?

  • Molecular docking : Simulate binding to target receptors (e.g., dopamine D2) using AutoDock Vina, with validation via MD simulations to assess binding stability .
  • QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with biological activity to design analogs with enhanced potency .
  • ADMET prediction : Tools like SwissADME evaluate lipophilicity (LogP) and metabolic stability, critical for CNS-targeted compounds due to blood-brain barrier penetration .

Q. What experimental approaches validate target engagement in complex biological systems?

  • Photoaffinity labeling : Incorporate a photoactivatable group (e.g., diazirine) into the compound to crosslink with cellular targets, followed by pull-down assays and LC-MS/MS identification .
  • Kinobeads profiling : Use immobilized kinase inhibitors to capture interacting proteins from cell lysates, identifying off-target effects in signaling pathways .
  • In vivo models : Pharmacodynamic studies in rodent models (e.g., PCP-induced schizophrenia) to measure dopamine modulation via microdialysis .

Data Contradiction Analysis

Q. How to address discrepancies between in vitro and in vivo efficacy data?

  • Bioavailability factors : Measure plasma protein binding (e.g., using equilibrium dialysis) and hepatic microsomal stability to identify metabolic liabilities .
  • Prodrug design : Introduce ester or phosphate groups to enhance solubility and tissue penetration, as seen in analogs of related thiazole-acetamides .
  • Pharmacokinetic profiling : Conduct IV/PO studies in rodents to calculate AUC and half-life, adjusting dosing regimens to align with in vitro IC50_{50} values .

Methodological Resources

  • Spectral libraries : PubChem (https://pubchem.ncbi.nlm.nih.gov ) provides reference IR/NMR data for structural validation .
  • Synthetic protocols : Detailed procedures for microwave-assisted reactions are available in Bioorganic & Medicinal Chemistry .
  • Computational tools : ICReDD’s reaction path search methods integrate quantum chemistry and machine learning for reaction optimization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.